Her2-IN-16

説明

HER2-IN-16 (also referred to as EGFR/HER2-IN-16 or compound 12K) is a dual-target inhibitor with potent activity against both EGFR (IC50 = 6.15 nM) and HER2 (IC50 = 9.78 nM). This compound demonstrates significant anti-tumor efficacy in HER2-positive breast cancer models, particularly in SK-BR-3 cells, where it inhibits cell migration, induces G0/G1 phase cell cycle arrest, and triggers apoptosis . Its selectivity for tumor cells over healthy cells suggests a favorable therapeutic window, reducing off-target toxicity risks. Preclinical studies highlight its anti-proliferative effects, positioning it as a promising candidate for further development in HER2-driven malignancies .

特性

分子式 |

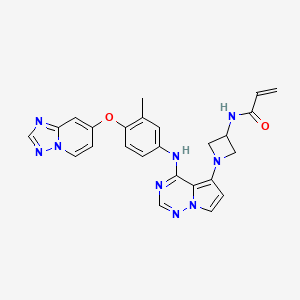

C25H23N9O2 |

|---|---|

分子量 |

481.5 g/mol |

IUPAC名 |

N-[1-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]azetidin-3-yl]prop-2-enamide |

InChI |

InChI=1S/C25H23N9O2/c1-3-23(35)30-18-12-32(13-18)20-7-9-34-24(20)25(27-15-29-34)31-17-4-5-21(16(2)10-17)36-19-6-8-33-22(11-19)26-14-28-33/h3-11,14-15,18H,1,12-13H2,2H3,(H,30,35)(H,27,29,31) |

InChIキー |

JQKHMIDWWPNRAC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)N4CC(C4)NC(=O)C=C)OC5=CC6=NC=NN6C=C5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Her2-IN-16 is synthesized through a series of chemical reactions involving the formation of a specific molecular structure. The synthetic route typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is formed through a series of condensation reactions involving aromatic compounds and nitrogen-containing heterocycles.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This typically includes:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.

Automation and Continuous Flow Processes: Automated systems and continuous flow processes are employed to ensure consistent production and quality control.

Quality Assurance: Rigorous quality assurance protocols are implemented to ensure the final product meets industry standards.

化学反応の分析

Types of Reactions

Her2-IN-16 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve replacing specific functional groups with other groups to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified chemical properties and potentially enhanced inhibitory activity .

科学的研究の応用

Her2-IN-16 has a wide range of scientific research applications, including:

Cancer Research: this compound is extensively studied for its potential to inhibit the proliferation of HER2-positive cancer cells.

Drug Development: The compound serves as a lead compound in the development of new HER2 inhibitors.

Biological Studies: This compound is used to study the biological pathways involved in HER2 signaling and its role in cancer progression.

Industrial Applications: The compound is used in the development of diagnostic tools and therapeutic agents targeting HER2-positive cancers.

作用機序

Her2-IN-16 exerts its effects by binding to the tyrosine kinase domain of the HER2 receptor. This binding inhibits the receptor’s activity, preventing the downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the HER2 YVMA exon 20 insertion mutation, which is commonly found in certain types of cancer . By inhibiting HER2 activity, this compound effectively reduces the proliferation of cancer cells and induces apoptosis .

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional properties:

Table 1: Key Biochemical and Functional Properties of HER2-IN-16 vs. Generalized HER2/EGFR Inhibitors

Key Findings:

Dual-Target Superiority : this compound’s dual inhibition may overcome limitations of single-target agents, such as resistance mechanisms seen in HER2-positive cancers treated with trastuzumab or lapatinib .

Potency : Its sub-10 nM IC50 values for both EGFR and HER2 suggest higher target affinity compared to first-generation inhibitors (e.g., gefitinib’s EGFR IC50 ~20 nM) .

Selectivity: Its minimal toxicity to non-cancerous cells contrasts with lapatinib’s documented off-target effects on cardiac and gastrointestinal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。